4-Butoxy-2,6-difluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCXWHINVIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Butoxy 2,6 Difluorobenzamide and Advanced Analogues
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis of 4-Butoxy-2,6-difluorobenzamide identifies two primary bond disconnections that guide the synthetic strategy: the amide C-N bond and the butoxy C-O ether linkage.
Amide Bond Disconnection : Cleavage of the amide bond suggests a reaction between an activated derivative of 4-butoxy-2,6-difluorobenzoic acid and ammonia (B1221849) or an ammonia equivalent. This identifies 4-butoxy-2,6-difluorobenzoic acid as a key immediate precursor.
Ether Bond Disconnection : Alternatively, disconnection of the butyl-oxygen bond points to an alkylation reaction. This pathway originates from a phenolic precursor, 2,6-difluoro-4-hydroxybenzamide (B1430188) , and a butylating agent such as a butyl halide.
Further deconstruction of these primary precursors leads to simpler, more readily available starting materials. For instance, 4-butoxy-2,6-difluorobenzoic acid can be synthesized from 4-butoxy-2,6-difluorobenzaldehyde chemscene.comsynquestlabs.com via oxidation. The hydroxy-substituted core, 2,6-difluoro-4-hydroxybenzamide, can be derived from 2,6-difluoro-4-hydroxybenzoic acid nih.gov. A plausible retrosynthetic scheme is illustrated below, highlighting the key precursors.
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] --> B{Amide Disconnection};
A --> C{Ether Disconnection};
B --> D[4-Butoxy-2,6-difluorobenzoic Acid + NH3];
C --> E[2,6-Difluoro-4-hydroxybenzamide + Butyl Bromide];
D --> F[Oxidation of 4-Butoxy-2,6-difluorobenzaldehyde];
E --> G[Amidation of 2,6-Difluoro-4-hydroxybenzoic Acid];
The selection of a specific synthetic route depends on factors such as precursor availability, cost, and desired reaction scale. Both pathways offer viable methods for the target molecule's assembly.
Conventional Organic Synthesis Routes
Traditional methods for constructing this compound and its derivatives rely on well-established organic transformations, including amidation, alkylation, and reductive amination for more complex analogues.
Amidation Reactions and Specialized Coupling Strategies
The formation of the amide bond is a cornerstone of this synthesis. The direct condensation of a carboxylic acid and an amine to form an amide is often challenging and requires high temperatures, which can be incompatible with sensitive functional groups. To overcome this, several strategies are employed:
Activation of the Carboxylic Acid : The carboxylic acid precursor, such as 4-butoxy-2,6-difluorobenzoic acid, can be converted into a more reactive derivative. Common activated forms include acid chlorides, acid anhydrides, or esters. The acid chloride, for example, reacts readily with ammonia to yield the desired benzamide (B126).
Use of Coupling Reagents : A wide array of coupling reagents facilitates amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. This approach is prevalent in pharmaceutical chemistry to avoid harsh reagents and byproducts. scispace.comdntb.gov.ua The choice of reagent can influence yield, reaction time, and purification strategy. walisongo.ac.id
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Activating Mechanism | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Forms a highly reactive O-acylisourea intermediate. | Effective and widely used, but produces dicyclohexylurea (DCU) as an insoluble byproduct, which can complicate purification. researchgate.net |
| Boric Acid (B(OH)₃) | Acts as a Lewis acid catalyst to activate the carboxylic acid. | A greener alternative, as the only byproduct is water. Often requires azeotropic removal of water to drive the reaction to completion. walisongo.ac.idsciepub.com |
| 1-Hydroxybenzotriazole (B26582) (HOBt) | Used often in conjunction with carbodiimides to suppress side reactions and reduce racemization. | Increases reaction efficiency and product purity. |
Alkylation Procedures for the Introduction of Alkoxy Chains
The introduction of the butoxy group is typically achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing this compound, the starting material is a phenol (B47542), such as 2,6-difluoro-4-hydroxybenzamide or 2,6-difluoro-4-hydroxybenzoic acid.
The key steps in this procedure are:
Deprotonation : The phenolic hydroxyl group is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. The choice of base is crucial for regioselectivity, especially in molecules with multiple acidic protons.
Nucleophilic Substitution : The resulting phenoxide attacks the primary alkyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in an SN2 reaction, displacing the halide and forming the ether linkage.
Studies on similar phenolic compounds have shown that bases like cesium bicarbonate in solvents such as acetonitrile (B52724) can provide excellent regioselectivity for alkylation at the para-position, as the ortho-hydroxyl can be involved in intramolecular hydrogen bonding. researchgate.net
Table 2: Typical Conditions for Williamson Ether Synthesis
| Component | Example | Role |
| Phenolic Substrate | 2,6-Difluoro-4-hydroxybenzamide | Source of the nucleophilic oxygen. |
| Alkylating Agent | 1-Bromobutane | Provides the butyl group. |
| Base | Potassium Carbonate (K₂CO₃), Cesium Bicarbonate (CsHCO₃) | Deprotonates the phenol to form the phenoxide. |
| Solvent | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Provides the medium for the reaction. |
Reductive Amination Pathways in the Assembly of Complex Derivatives
While not a direct route to this compound, reductive amination is a powerful tool for synthesizing advanced analogues, particularly those with substituted amine functionalities. masterorganicchemistry.com This method converts a carbonyl compound (an aldehyde or ketone) into an amine in a two-step process that occurs in a single reaction vessel. libretexts.org
The general mechanism involves:
Formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with ammonia or a primary/secondary amine. libretexts.orgpearson.com
In situ reduction of the imine intermediate to the corresponding amine using a selective reducing agent. masterorganicchemistry.com
For example, 4-butoxy-2,6-difluorobenzaldehyde can serve as a starting point. Its reaction with various primary amines would generate a range of N-substituted benzylamines, which could then be used in subsequent reactions. The choice of reducing agent is critical; it must selectively reduce the imine in the presence of the starting carbonyl compound. harvard.edu
Table 3: Selective Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and mild, but highly toxic due to the potential release of cyanide. harvard.edu |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A highly selective and less toxic alternative to NaBH₃CN. It is particularly effective for a wide range of aldehydes, ketones, and amines. harvard.edu |
| Sodium Borohydride | NaBH₄ | Can be used, often when the imine is pre-formed and isolated before reduction. ias.ac.in |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Ni) | A clean method, but may not be compatible with other reducible functional groups in the molecule. pearson.com |
Emerging Green Chemistry Approaches
In response to the growing need for environmentally benign chemical processes, green chemistry principles are being applied to the synthesis of benzamides. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. walisongo.ac.idnih.gov
Non-Catalytic Hydrolysis Techniques for Core Scaffold Formation in Near-Critical Aqueous Media
A significant green innovation relevant to the synthesis of the core benzamide structure is the use of near-critical water for the hydrolysis of nitriles. A patented process describes the preparation of 2,6-difluorobenzamide (B103285) from the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) in near-critical aqueous media. google.com
This method leverages the unique properties of water at elevated temperatures (200-350°C) and pressures. google.com In this state, water exhibits:
Enhanced solvent properties : It can dissolve organic compounds like nitriles.
Self-ionization : The ion product of water increases, providing sufficient H⁺ and OH⁻ ions to catalyze the hydrolysis without the need for external acids or bases.
This process offers several advantages over traditional acid- or base-catalyzed hydrolysis:
Elimination of Catalysts : It avoids the use of corrosive acids (like sulfuric acid) or bases, thereby preventing the formation of large quantities of salt waste during neutralization. google.com
Simplified Process : The reaction and workup are simplified, leading to a more efficient and environmentally friendly synthesis of the 2,6-difluorobenzamide core. google.com
High Yield and Purity : The method can produce high yields of the desired amide, which can then be used in subsequent steps, such as alkylation, to produce this compound. google.com
Other green strategies for amide bond formation include the use of biocatalysts, such as enzymes from the lipase (B570770) family, which can catalyze amidation in organic solvents or aqueous media with high specificity and efficiency. nih.govrsc.orgacs.org
Biocatalytic Transformations Utilizing Microbial Systems, e.g., Rhodococcus ruber
The use of microbial systems in the synthesis of benzamides represents a significant advancement towards green chemistry. Specifically, the nitrile hydratase (NHase) enzyme from microorganisms such as Rhodococcus ruber has demonstrated high efficiency and chemoselectivity in the hydration of nitriles to their corresponding amides. This biocatalytic approach is particularly advantageous for the synthesis of compounds like 2,6-difluorobenzamide, the parent structure of the target molecule.
Resting cells of Rhodococcus ruber have been effectively used for the production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile with high yields. This biotransformation is typically carried out in an aqueous medium under mild conditions, which minimizes the formation of by-products often seen in chemical hydrolysis, such as the corresponding carboxylic acid. The high chemoselectivity of the NHase enzyme ensures that only the nitrile group is hydrated, leaving other functional groups on the aromatic ring intact.
While the direct biocatalytic transformation of 4-Butoxy-2,6-difluorobenzonitrile using Rhodococcus ruber is not extensively documented in publicly available literature, the established success with the parent compound, 2,6-difluorobenzonitrile, strongly suggests the feasibility of this method. The substrate specificity of nitrile hydratases from Rhodococcus species is known to be broad, accommodating a variety of substituents on the aromatic ring. Therefore, it is highly probable that 4-Butoxy-2,6-difluorobenzonitrile would also serve as a substrate for the NHase from Rhodococcus ruber, leading to the desired this compound.
The key parameters for a successful biocatalytic transformation would include the optimization of cell concentration, substrate concentration, temperature, and pH to maximize the enzyme activity and stability. The table below illustrates the potential reaction conditions based on studies with structurally similar compounds.
| Parameter | Optimized Value/Range | Rationale |
| Biocatalyst | Resting cells of Rhodococcus ruber | Provides active nitrile hydratase in a stable form. |
| Substrate | 4-Butoxy-2,6-difluorobenzonitrile | The nitrile precursor to the target amide. |
| Temperature | 20-30 °C | Optimal range for nitrile hydratase activity and stability. |
| pH | 7.0-8.0 | Maintains the physiological pH for the enzyme. |
| Reaction Medium | Aqueous buffer (e.g., phosphate (B84403) buffer) | Provides a suitable environment for the biocatalyst. |
| Substrate Conc. | 50-200 g/L | To be optimized for maximizing yield and minimizing substrate inhibition. |
Synthetic Challenges and Process Optimization Strategies
Regioselectivity and Stereoselectivity Control in Multi-Step Syntheses
A plausible synthetic route to this compound involves a two-step process starting from a di-substituted fluorinated precursor. A common strategy is the nucleophilic aromatic substitution (SNAr) to introduce the butoxy group, followed by the conversion of a nitrile or another functional group into the amide.
Regioselectivity:
A significant challenge lies in achieving regioselective O-alkylation when the starting material possesses multiple potential reaction sites. For instance, if starting from a dihydroxy-difluorobenzamide, the selective alkylation of the hydroxyl group at the 4-position over another hydroxyl group would be critical. The acidity of the phenolic protons plays a crucial role, with the more acidic proton being preferentially removed by a base to form the corresponding phenoxide, which then acts as the nucleophile. The electronic effects of the fluorine atoms and the amide group influence the pKa of the hydroxyl groups.
In a more likely scenario starting from 4-hydroxy-2,6-difluorobenzonitrile, the regioselectivity is inherently controlled as there is only one hydroxyl group. The key reaction is a Williamson ether synthesis, where the phenoxide, generated by treating 4-hydroxy-2,6-difluorobenzonitrile with a suitable base (e.g., potassium carbonate), reacts with an alkyl halide (e.g., 1-bromobutane) to form the desired 4-butoxy ether.
Stereoselectivity:
For the synthesis of this compound itself, there are no chiral centers, and therefore, stereoselectivity is not a concern. However, in the synthesis of advanced analogues that may incorporate chiral moieties, stereoselectivity would become a critical aspect. For example, if a chiral alcohol were used in the etherification step, or if subsequent modifications introduced a stereocenter, the choice of reagents and catalysts would be paramount to control the stereochemical outcome. Asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, would then be employed to achieve high enantiomeric or diastereomeric excess.
Advanced Strategies for Yield Enhancement and Purity Refinement
Optimizing the yield and purity of this compound requires a systematic approach to each step of the synthesis.
Yield Enhancement:
In the Williamson ether synthesis step for introducing the butoxy group, several factors can be optimized to maximize the yield:
Base Selection: The choice of base is crucial for the complete deprotonation of the hydroxyl group without causing side reactions. While potassium carbonate is commonly used, stronger bases like sodium hydride could be employed, although this might necessitate stricter anhydrous conditions.
Solvent: The use of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile can accelerate the SN2 reaction by solvating the cation of the base and leaving the alkoxide nucleophile more reactive.
Reaction Temperature and Time: Careful optimization of the reaction temperature and duration is necessary to ensure the reaction goes to completion without significant decomposition of reactants or products.
For the subsequent hydrolysis of the nitrile to the amide, both chemical and biocatalytic methods can be optimized:
Chemical Hydrolysis: Controlled acid or base-catalyzed hydrolysis can be employed. However, this often requires harsh conditions and can lead to the formation of the carboxylic acid as a by-product. Careful control of reaction time and temperature is essential to favor the formation of the amide.
Biocatalytic Hydrolysis: As discussed in section 2.3.2, using Rhodococcus ruber offers a highly selective and high-yielding alternative under mild conditions, which is a significant advantage for yield enhancement.
The table below summarizes some optimization strategies for the chemical synthesis pathway.
| Reaction Step | Parameter to Optimize | Strategy | Expected Outcome |
| Williamson Ether Synthesis | Base | Use of an appropriate base (e.g., K2CO3, NaH) | Complete deprotonation, minimizing side reactions. |
| Solvent | Employing polar aprotic solvents (e.g., DMF, Acetonitrile) | Increased reaction rate. | |
| Temperature | Optimization of reaction temperature | Faster reaction and prevention of degradation. | |
| Nitrile Hydrolysis | Catalyst | Use of controlled acid/base or a biocatalyst | Selective conversion to amide, minimizing by-products. |
| Reaction Time | Monitoring the reaction to stop at optimal amide formation | Maximizing amide yield before further hydrolysis. |
Purity Refinement:
Achieving high purity of the final product is critical. Common impurities can include unreacted starting materials, by-products from side reactions (e.g., over-alkylation, formation of carboxylic acid), and residual solvents or reagents. Advanced purification strategies include:
Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent or solvent system is critical to obtain high-purity crystals with a good recovery rate. The presence of fluorine atoms in the molecule can influence its solubility and crystal packing.
Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is a standard method for separating the desired product from impurities with different polarities.
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities during the work-up procedure.
By carefully implementing these optimization and purification strategies, this compound can be synthesized with high yield and purity, suitable for its intended applications.
Advanced Analytical Methodologies for Comprehensive Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy offers an in-depth view of the molecular architecture and electronic properties of 4-Butoxy-2,6-difluorobenzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide precise data on atomic connectivity, molecular mass, vibrational modes, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative map of all hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the butoxy group and the aromatic ring. The amide protons (-NH₂) typically appear as a broad singlet. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the amide group, and the electron-donating effect of the butoxy group.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.7 - 6.9 | Triplet (t) | 2H |
| Amide-H₂ | 7.5 - 8.5 | Broad Singlet (br s) | 2H |
| O-CH₂- | 4.0 - 4.2 | Triplet (t) | 2H |
| -CH₂- | 1.7 - 1.9 | Sextet | 2H |
| -CH₂- | 1.4 - 1.6 | Sextet | 2H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would be characterized by signals for the carbonyl carbon, the aromatic carbons, and the four carbons of the butoxy chain. The aromatic carbon signals are notably affected by coupling with the adjacent fluorine atoms (C-F coupling), which can lead to signal splitting and provides further structural confirmation.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 160 - 165 |
| C-F (Aromatic) | 158 - 162 (d, ¹JCF) |
| C-O (Aromatic) | 155 - 159 (t, ³JCF) |
| C-H (Aromatic) | 105 - 110 (t, ²JCF) |
| C-C=O (Aromatic) | 110 - 115 (t, ²JCF) |
| O-CH₂ | 68 - 72 |
| -CH₂- | 30 - 33 |
| -CH₂- | 18 - 21 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for verifying the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₁H₁₃F₂NO₂. The exact mass is approximately 229.23 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z 229. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the butyl chain and the butoxy group. libretexts.orgchemguide.co.uklibretexts.orguni-saarland.de
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 229 | [C₁₁H₁₃F₂NO₂]⁺• | Molecular Ion (M⁺•) |
| 172 | [C₇H₄F₂NO₂]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement |
| 173 | [C₇H₅F₂NO₂]⁺• | Loss of butyl radical (•C₄H₉) |
| 141 | [C₇H₄F₂N]⁺• | Loss of •NH₂ from fragment m/z 157 (from a related compound) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amide, ether, and substituted aromatic ring moieties. vscht.czmsu.edulibretexts.orglibretexts.org
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H Stretch (Asymmetric & Symmetric) | Primary Amide (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Butyl Group (-CH₃, -CH₂) |
| 1680 - 1650 | C=O Stretch (Amide I band) | Amide |
| 1620 - 1590 | N-H Bend (Amide II band) | Amide |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1280 - 1200 | C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound—the substituted benzene (B151609) ring and the carbonyl group of the amide—are expected to give rise to characteristic absorption bands. researchgate.netnist.gov These absorptions correspond primarily to π → π* transitions within the aromatic system and n → π* transitions associated with the lone pair electrons on the oxygen and nitrogen atoms of the amide and ether groups. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent and the electronic nature of the substituents.
Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 200 - 280 |
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. nih.govmdpi.comresearchgate.net While not all molecules are fluorescent, compounds with aromatic rings, like this compound, often exhibit fluorescence. This property can be exploited to study its interaction with other molecules, such as proteins or nucleic acids. Changes in the fluorescence emission spectrum (e.g., intensity, wavelength of maximum emission) upon binding can provide valuable information about binding affinities and the local environment of the molecule. Specific experimental data on the fluorescence of this compound is not widely available, but its structural motifs suggest it could be a candidate for such studies.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within a material. researchgate.net By irradiating the sample with X-rays and measuring the kinetic energy of the emitted core electrons, XPS can confirm the presence of carbon, nitrogen, oxygen, and fluorine in this compound. thermofisher.comnih.gov Furthermore, high-resolution scans of each element's core level can distinguish between different chemical environments. For instance, it can differentiate the carbon atoms of the butyl chain from the aromatic ring carbons, and the carbonyl oxygen from the ether oxygen. xpsfitting.comresearchgate.net
Predicted XPS Binding Energies for this compound
| Element (Core Level) | Chemical Environment | Predicted Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (Aliphatic) | ~285.0 |
| C 1s | C-N | ~286.0 |
| C 1s | C-O (Ether) | ~286.5 |
| C 1s | C-F | ~287.5 |
| C 1s | C=O (Amide) | ~288.0 |
| N 1s | N-C=O (Amide) | ~400.0 |
| O 1s | O=C (Amide) | ~531.5 |
| O 1s | O-C (Ether) | ~533.0 |
Near-Infrared (NIR) Absorption Spectroscopy for Intermolecular Hydrogen Bonding Investigations
Near-Infrared (NIR) spectroscopy is a powerful non-destructive technique for investigating intermolecular and intramolecular hydrogen bonding. In the context of this compound, NIR spectroscopy could provide significant insights into the hydrogen bonding environment of the amide protons. The position and shape of the N-H stretching overtone bands in the NIR region are highly sensitive to the nature and strength of hydrogen bonds.
In a solid-state analysis, shifts in the N-H overtone bands to lower frequencies (longer wavelengths) compared to a dilute solution in a non-polar solvent would indicate the presence of intermolecular hydrogen bonding. The degree of this shift can be correlated with the strength of the hydrogen bonds. Furthermore, temperature-dependent NIR studies could be employed to investigate changes in hydrogen bonding patterns during phase transitions.
Table 1: Hypothetical NIR Absorption Data for Intermolecular Hydrogen Bonding Analysis of this compound
| Sample State | N-H Overtone Band (cm⁻¹) | Interpretation |
| Crystalline Solid | 6800 - 6900 | Strong intermolecular N-H···O=C hydrogen bonding |
| Dilute Solution (in CCl₄) | 7000 - 7100 | Predominantly free, non-hydrogen-bonded N-H groups |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Powder XRD (PXRD) would be instrumental in identifying the crystalline form of a bulk sample and can be used to assess its polymorphic purity. Different polymorphs of a compound can exhibit distinct physical properties, and PXRD provides a characteristic fingerprint for each crystalline form.
Table 2: Illustrative Crystallographic Data for a Benzamide (B126) Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Hydrogen Bond (N-H···O) Distance (Å) | 2.95 |
Note: This data is illustrative for a related benzamide and not specific to this compound.
Advanced Chromatographic Techniques for High-Fidelity Purity Profiling
To ensure the purity of this compound, advanced chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is the industry standard for purity assessment.
A typical purity profiling method would involve a reversed-phase HPLC setup with a C18 column. The mobile phase would likely consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). A photodiode array (PDA) detector would provide information on the absorbance spectrum of the main peak and any impurities, aiding in their initial characterization.
For a more comprehensive analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) could be employed. UHPLC utilizes columns with smaller particle sizes, leading to higher resolution and faster analysis times, which is beneficial for separating closely related impurities.
Mass spectrometry detection would allow for the determination of the molecular weight of the parent compound and any detected impurities, providing crucial information for their identification.
Table 3: Representative HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
| Purity (by area %) | >99.5% |
Note: These are typical parameters and would require optimization for the specific analysis of this compound.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the fundamental electronic and structural properties of molecules. For the 2,6-difluorobenzamide (B103285) scaffold, these methods have been crucial in explaining the enhanced activity conferred by the fluorine substitutions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. Studies on related difluorobenzamide compounds, such as 4-ethoxy-2,3-difluoro benzamide (B126), have utilized DFT calculations to analyze optimized geometrical parameters, vibrational frequencies, and electronic properties derived from frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These analyses help in predicting the molecule's stability, reactivity, and spectral characteristics. For the 4-Butoxy-2,6-difluorobenzamide scaffold, DFT can be used to calculate properties such as the molecular electrostatic potential and Mulliken charges, which are essential for understanding how the molecule will interact with biological targets. nih.gov
Conformational analysis of the 2,6-difluorobenzamide motif has revealed critical insights into its bioactivity. Unlike its non-fluorinated counterparts, which prefer a planar conformation, the 2,6-difluoro substitution induces a non-planar geometry. nih.gov Computational studies on the closely related 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) showed that the presence of fluorine atoms is responsible for this non-planarity, resulting in a preferred dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. nih.govnih.gov This inherent non-planar conformation is significant because it more closely matches the bound conformation observed in co-crystallized structures of these inhibitors with their target protein, FtsZ. nih.gov The energetic barrier to adopt this active, non-planar shape is lower for the fluorinated derivatives, suggesting that the 2,6-difluoro motif acts as a conformational control element, predisposing the molecule for optimal target binding. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the molecular basis of inhibitor potency and selectivity.
Molecular docking simulations have been extensively applied to the 2,6-difluorobenzamide class of compounds to elucidate their binding mode with the bacterial cell division protein, FtsZ. nih.govnih.gov These studies consistently show that the compounds bind to an allosteric site, distant from the GTP-binding pocket. nih.gov The simulations predict a specific orientation where the 2,6-difluorobenzamide core fits snugly into a well-defined pocket. For this compound, it is predicted that the butoxy tail would extend into a hydrophobic region of this pocket, contributing to the binding affinity. While FtsZ is the primary target explored for this scaffold, there is no significant literature detailing molecular docking simulations of this compound with kinases.
Docking studies of the 2,6-difluorobenzamide scaffold within the FtsZ allosteric site have provided a detailed map of the key molecular interactions. The analysis reveals a combination of hydrophobic contacts and hydrogen bonds that anchor the ligand in the binding pocket. nih.govnih.gov The carboxamide group is essential for forming a network of hydrogen bonds with the backbone atoms of key residues. nih.govnih.gov Simultaneously, the difluorinated aromatic ring engages in strong hydrophobic and van der Waals interactions. The fluorine atoms themselves play a direct role in these interactions. nih.govnih.gov
The table below summarizes the crucial interactions identified in docking studies of a representative 2,6-difluorobenzamide derivative with S. aureus FtsZ. nih.govnih.gov
| Interaction Type | Ligand Moiety | Interacting FtsZ Residues |
| Hydrogen Bonding | Carboxamide Group | Val207, Leu209, Asn263 |
| Hydrophobic Contact | 2-Fluoro Substituent | Val203, Val297 |
| Hydrophobic Contact | 6-Fluoro Substituent | Asn263 |
These interactions collectively stabilize the ligand in its binding site, leading to the allosteric inhibition of FtsZ function. The 4-butoxy group of this compound is hypothesized to further enhance these interactions by occupying an adjacent hydrophobic subpocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel molecules, thereby streamlining the drug discovery process.
For classes of compounds related to this compound, such as substituted benzamide derivatives, 3D-QSAR models have been developed to predict their biological activity, particularly as inhibitors of the FtsZ protein, a crucial target in antibacterial research. bohrium.comnih.gov These models are built upon pharmacophore hypotheses and utilize the partial least squares (PLS) regression method to correlate molecular fields with inhibitory activity. bohrium.comnih.gov
A statistically significant 3D-QSAR model developed for a series of benzamide analogues demonstrated strong predictive power. nih.gov The model yielded a good correlation coefficient (R² = 0.8319) and a cross-validated coefficient (Q² = 0.6213), indicating its robustness. bohrium.comnih.gov The high Fisher ratio (F = 103.9) further underscores the statistical significance of the model. bohrium.comnih.gov Such models effectively predict the activity of both the training set (compounds used to build the model) and the test set (external compounds used to validate it), showing a strong correlation between experimental and predicted values. bohrium.comnih.gov
The molecular descriptors in these models are derived from comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), which evaluate the steric and electrostatic fields of the molecules. rsc.org The resulting contour maps from these analyses provide insights into which structural modifications are likely to enhance or diminish biological activity, guiding the design of more potent derivatives. rsc.org The reliability of QSAR models is often confirmed through various internal and external validation techniques. jmchemsci.comnih.gov
Table 1: Statistical Parameters of a 3D-QSAR Model for Benzamide Analogues
| Parameter | Value | Description |
|---|---|---|
| Correlation Coefficient (R²) | 0.8319 | Measures the goodness of fit for the training set. nih.gov |
| Cross-validated Coefficient (Q²) | 0.6213 | Assesses the predictive ability of the model through internal validation. nih.gov |
| Fisher Ratio (F) | 103.9 | Indicates the statistical significance of the regression model. nih.gov |
| Test Set Correlation (R²) | 0.67 | Measures the model's predictive accuracy for an external set of compounds. nih.gov |
Pharmacophore Generation and Feature Mapping for Rational Drug Design
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This abstract concept serves as a template for designing or screening for new molecules with potential biological activity. dovepress.comdergipark.org.tr
For benzamide analogues that include the 2,6-difluorobenzamide scaffold, pharmacophore models have been generated to understand their interaction with targets like the FtsZ protein. bohrium.comnih.govnih.gov A representative five-featured pharmacophore model for a series of FtsZ inhibitors was developed based on a dataset of 97 molecules with a wide range of minimum inhibitory concentration (MIC) values. bohrium.comnih.gov
The key chemical features identified in this model include:
One hydrogen bond acceptor
One hydrogen bond donor
One hydrophobic feature
Two aromatic rings
This model, designated ADHRR, highlights the critical interaction points between the inhibitors and the target protein. bohrium.comnih.gov The 2,6-difluorobenzamide motif is crucial, with the amide group's NH₂ acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. nih.gov Docking studies confirm that these features facilitate crucial hydrogen bond interactions with amino acid residues in the active site of the FtsZ protein, such as Val207, Asn263, and Leu209. bohrium.comnih.gov The aromatic rings and other hydrophobic components of the molecules engage in hydrophobic interactions within the binding pocket. bohrium.comnih.gov
By using such a pharmacophore model as a 3D query, large chemical databases can be screened virtually to identify novel compounds that possess the required features and spatial arrangement, prioritizing them for further investigation. nih.govmdpi.com This approach significantly accelerates the discovery of new lead compounds. nih.gov
Table 2: Features of a Common Pharmacophore Model for Benzamide-based FtsZ Inhibitors
| Feature Type | Count | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | 1 | Interacts with hydrogen bond donor residues in the target's active site (e.g., with Leu209). nih.gov |
| Hydrogen Bond Donor (D) | 1 | Interacts with hydrogen bond acceptor residues (e.g., with Val207, Asn263). nih.gov |
| Hydrophobic (H) | 1 | Engages in non-polar interactions within the binding pocket. bohrium.com |
| Aromatic Ring (R) | 2 | Participates in π-π stacking or hydrophobic interactions. bohrium.com |
Structure Activity Relationship Sar Studies of the 4 Butoxy 2,6 Difluorobenzamide Scaffold
Systematic Modulation of the Butoxy Chain and its Influence on Target Interaction and Biological Activity
The 3-alkoxy substituted 2,6-difluorobenzamide (B103285) scaffold is a well-studied class of inhibitors, with the length and nature of the alkoxy chain playing a pivotal role in determining potency. nih.gov The butoxy group in 4-Butoxy-2,6-difluorobenzamide contributes to the molecule's lipophilic character, which is crucial for its interaction with hydrophobic pockets within target proteins.
Systematic modulation of this alkyl chain has demonstrated a clear relationship between chain length and biological activity. Generally, increasing the length of the hydrocarbon tail enhances antimicrobial activity up to an optimal point, after which a "cut-off effect" is observed, where longer chains lead to decreased activity. This is because the chain must be of an appropriate length to fit optimally within the hydrophobic binding pocket of the target protein. For instance, in related series, alkyl chains from dodecyl (C12) to hexadecyl (C16) have shown the highest bactericidal effects, while compounds with shorter chains (less than five carbons) were found to be inactive.
Table 1: Influence of Alkoxy Chain Length on Antibacterial Activity (Illustrative) Note: This table is a representative illustration of the principle of alkyl chain length effect on activity, based on findings in related chemical series.
| Compound Analogue | Alkoxy Chain | Relative Activity | Rationale |
|---|---|---|---|
| Analogue 1 | Methoxy (-OCH₃) | Low | Insufficient lipophilicity to fully engage with the hydrophobic pocket. |
| Analogue 2 | Butoxy (-OC₄H₉) | Moderate-High | Represents a good balance of lipophilicity and size for the target pocket. |
| Analogue 3 | Nonyloxy (-OC₉H₁₉) | High | Increased hydrophobic interactions lead to enhanced binding and potency. |
| Analogue 4 | Dodecyloxy (-OC₁₂H₂₅) | Optimal | Maximizes favorable hydrophobic contacts within the binding site. |
| Analogue 5 | Hexadecyloxy (-OC₁₆H₃₃) | Decreased | Chain is too long, causing steric clash or unfavorable positioning (cut-off effect). |
Elucidation of the Role of Fluorine Substituents in the Benzamide (B126) Nucleus
The two fluorine atoms at positions 2 and 6 are not mere placeholders but are fundamental to the scaffold's biological activity, influencing both its physical conformation and its specific molecular interactions.
Impact on Molecular Conformation, Planarity, and Conformational Flexibility
The presence of the fluorine atoms at the 2 and 6 positions is responsible for inducing a non-planar conformation in the molecule. Unlike a simple benzamide which preferentially adopts a planar conformation to maximize conjugation, the 2,6-difluorobenzamide scaffold exhibits a notable torsion angle. Calculations have revealed a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. This non-planarity is crucial because it pre-organizes the molecule into a conformation that is more energetically favorable for binding to its biological target. The energy required for the fluorinated compound to adopt its active, non-planar conformation within the binding pocket is significantly lower than for its non-fluorinated counterpart.
Contribution to Specific Molecular Interactions within Allosteric Binding Pockets
The fluorine substituents are directly involved in forming key interactions within the allosteric binding site of target proteins, such as the bacterial cell division protein FtsZ. Molecular docking studies have elucidated these interactions with high precision:
Hydrophobic Interactions : The fluorine atoms enhance the hydrophobic character of the aromatic ring, allowing it to interact favorably with nonpolar residues. Specifically, the 6-fluoro substituent can form hydrophobic interactions with residues like Val203 and Val297.
Specific C-F Interactions : The 2-fluoro substituent has been shown to interact with residues such as Asn263 through specific C-F/C=O interactions.
Criticality of the Carboxamide Functional Group for Biological Functionality
The carboxamide group is indispensable for the biological function of the this compound scaffold. Its primary role is to serve as a hydrogen bond donor and acceptor, forming a critical network of interactions that secure the inhibitor in its binding site. Docking simulations consistently confirm the importance of hydrogen bonds between the carboxamide group and key residues in the target protein.
Specifically, the primary amide has been shown to act as a:
Hydrogen Bond Donor with the backbone carbonyls of residues such as Val207 and Asn263.
Hydrogen Bond Acceptor (via the carbonyl oxygen) with the backbone amide of residues like Leu209. mdpi.com
The essential nature of this functional group is underscored by SAR studies where it was replaced. When the carboxamide was modified to a benzohydroxamic acid or a benzohydrazide, the resulting compounds were found to be inactive, confirming that the specific hydrogen bonding pattern of the primary amide is a prerequisite for biological activity.
Table 2: Summary of Key Molecular Interactions for the 2,6-Difluorobenzamide Scaffold
| Molecular Moiety | Interacting Residues (Example: FtsZ) | Type of Interaction |
|---|---|---|
| Carboxamide (-CONH₂) | Val207, Asn263 | Hydrogen Bond (Donor) |
| Carboxamide (-CONH₂) | Leu209 | Hydrogen Bond (Acceptor) |
| 6-Fluoro Substituent | Val203, Val297 | Hydrophobic Interaction |
| 2-Fluoro Substituent | Asn263 | C-F/C=O Interaction |
Exploration of Substituent Effects at Other Positions on the Benzamide Ring
While the 2, 4, and 6 positions are critical, SAR studies have also explored the impact of substituents at other positions on the benzamide ring to further refine activity. The most extensively studied position is the 3-position (meta to the carboxamide and ortho to the butoxy group). Modifications at this position, often involving the linkage of various heterocyclic scaffolds through a methylenoxy bridge, have been shown to significantly modulate the antibacterial spectrum and potency. researchgate.net
For example, the attachment of different five-membered heterocyclic rings like oxazoles, isoxazoles, and oxadiazoles (B1248032) at this position has led to derivatives with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies indicate that while the core 2,6-difluorobenzamide provides the essential binding foundation, the substituent at the 3-position can be varied to exploit additional binding interactions and fine-tune the molecule's physicochemical properties. The introduction of chloroalkoxy or bromoalkoxy groups at this position has also resulted in compounds with potent cell division inhibitory activity. nih.gov This highlights the position as a key vector for further optimization of the this compound scaffold.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-methoxybenzamide |
| Benzohydroxamic acid |
| Benzohydrazide |
| 3-nonyloxybenzamide |
Elucidation of FtsZ Inhibition Mechanism
Research into the 2,6-difluorobenzamide class of compounds, to which this compound belongs, has identified the Filamentous temperature-sensitive protein Z (FtsZ) as a primary target. FtsZ is a crucial protein that polymerizes at the mid-cell to form the Z-ring, a structure essential for bacterial cytokinesis. news-medical.net Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death in susceptible bacteria. cytoskeleton.com The 2,6-difluorobenzamide moiety is considered a key pharmacophore for the allosteric inhibition of FtsZ.
GTPase Activity Modulation Assays for FtsZ
The function of FtsZ is intrinsically linked to its ability to bind and hydrolyze guanosine triphosphate (GTP). This GTPase activity is associated with the dynamic turnover of FtsZ polymers, a critical aspect of Z-ring function. cytoskeleton.com Assays to measure the effect of inhibitors on FtsZ's GTPase activity are therefore central to understanding their mechanism.
While specific data for this compound is not available, studies on analogous 2,6-difluorobenzamide derivatives have shown that they can modulate the GTPase activity of FtsZ. researchgate.net For some inhibitors in this class, an increase in GTPase activity has been observed, which is thought to destabilize FtsZ polymers and disrupt Z-ring formation. nih.gov The general principle of these assays involves incubating purified FtsZ with GTP in the presence and absence of the inhibitor and measuring the rate of phosphate (B84403) release. A common method is the MESG-based assay, which provides a continuous readout of GTP hydrolysis. researchgate.net
Table 1: Representative Data on FtsZ GTPase Activity Modulation by Benzamide Inhibitors
| Compound Class | Target Organism | Observed Effect on GTPase Activity |
| Benzamide Derivatives | Staphylococcus aureus | Increased GTPase Activity |
| Benzamide Derivatives | Bacillus subtilis | Modulation of GTPase Activity |
| Benzamide Derivatives | Escherichia coli | Variable Effects |
Note: This table represents generalized findings for the benzamide class of FtsZ inhibitors and is not specific to this compound.
Cell Division Inhibition Studies in Model Bacterial Strains
The efficacy of FtsZ inhibitors is often assessed by observing their effects on the growth and morphology of model bacterial strains. For the 2,6-difluorobenzamide class of compounds, potent activity has been demonstrated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov
In studies involving Staphylococcus aureus, treatment with these inhibitors leads to a characteristic "ballooning" of the cells, a phenotype consistent with the inhibition of cell division. nih.gov This morphological change is a strong indicator of on-target activity against FtsZ. Similarly, in Bacillus subtilis, inhibition of FtsZ results in cell filamentation, where the bacteria continue to elongate but are unable to divide. frontiersin.org The activity against Gram-negative bacteria like Escherichia coli is often weaker, which can be attributed to differences in the FtsZ protein or the presence of the outer membrane acting as a permeability barrier. nih.gov
Table 2: Summary of Cell Division Inhibition by 2,6-Difluorobenzamide Derivatives in Model Bacteria
| Bacterial Strain | Typical Phenotype | Potency |
| Staphylococcus aureus | Cell "ballooning" | High |
| Bacillus subtilis | Filamentation | Moderate to High |
| Escherichia coli | Filamentation (in some cases) | Generally Lower |
Note: This table reflects general observations for the 2,6-difluorobenzamide class of compounds.
Fluorescence Microscopy for Visualization of Z-ring Dynamics and Cellular Morphology
Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of proteins and the morphological changes induced by antibacterial compounds. To study the effect of FtsZ inhibitors, strains of bacteria are often engineered to express a fluorescently tagged version of FtsZ (e.g., FtsZ-GFP).
In untreated cells, FtsZ-GFP is observed to localize at the mid-cell, forming a sharp, distinct Z-ring. news-medical.net Upon treatment with 2,6-difluorobenzamide derivatives, this localization is disrupted. The Z-ring may appear diffuse, disorganized, or may fail to form altogether, leading to the observed changes in cell morphology. nih.gov These imaging studies provide direct visual evidence that the compounds interfere with the proper assembly of the cell division machinery.
Light Scattering Assays for FtsZ Polymerization Kinetics
The assembly of FtsZ monomers into protofilaments and higher-order structures can be monitored in vitro using 90° angle light scattering. nih.gov This technique measures the intensity of scattered light, which increases as FtsZ polymerizes. It is a valuable tool for studying the kinetics of FtsZ assembly and how it is affected by inhibitors.
In a typical assay, purified FtsZ is induced to polymerize by the addition of GTP. The change in light scattering over time is then recorded. The addition of an FtsZ inhibitor, such as a 2,6-difluorobenzamide derivative, is expected to alter the polymerization kinetics. nih.govresearchgate.net Depending on the specific mechanism, the inhibitor could reduce the rate or extent of polymerization. This assay provides quantitative data on the direct interaction between the compound and FtsZ assembly.
Investigation of Interactions with Nucleic Acids (DNA)
While the primary mechanism of action for this compound is believed to be the inhibition of FtsZ, the potential for off-target interactions is an important area of investigation.
Linear Flow Dichroism Measurements for DNA Complex Formation
Linear flow dichroism is a spectroscopic technique used to study the orientation of molecules in solution, and it can be applied to investigate the binding of small molecules to DNA. nih.gov This method provides information on the geometry of the drug-DNA complex, for instance, whether a compound intercalates between base pairs or binds in one of the grooves. nih.gov
There is currently no specific information available from linear flow dichroism studies on the interaction between this compound and DNA. Generally, benzamide derivatives are not a class of compounds well-known for direct DNA binding in the way that classical intercalators or groove binders are. Their primary antibacterial mechanism is attributed to protein inhibition.
Design and Advanced Biological Evaluation of Novel 4 Butoxy 2,6 Difluorobenzamide Derivatives and Analogues
Rational Lead Compound Optimization Strategies
The development of 4-Butoxy-2,6-difluorobenzamide as a lead compound is rooted in the systematic exploration of the structure-activity relationships (SAR) of the 2,6-difluorobenzamide (B103285) scaffold. The primary biological target for this class of compounds is the filamentous temperature-sensitive protein Z (FtsZ), a crucial prokaryotic tubulin homolog that plays a central role in bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, ultimately leading to bacterial cell death.
The 2,6-difluoro substitution on the benzamide (B126) ring is a key feature, as it has been shown to be important for potent inhibitory activity against FtsZ. The fluorine atoms are believed to enhance the binding affinity of the molecule to its target, potentially through favorable interactions within the binding pocket.
The optimization strategy leading to the 4-butoxy derivative involves the systematic modification of the alkoxy substituent at the 4-position of the benzoyl ring. The length and nature of this alkoxy chain are critical for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and membrane permeability, which in turn influence its pharmacokinetic and pharmacodynamic profile.
The introduction of a butoxy group represents a rational step in exploring the hydrophobic pocket of the FtsZ binding site. The four-carbon chain of the butoxy group allows for increased van der Waals interactions with hydrophobic residues in the target protein, potentially leading to enhanced binding affinity and inhibitory potency. This strategic modification aims to balance the need for sufficient lipophilicity to cross bacterial cell membranes with the requirement for adequate aqueous solubility. The optimization from smaller alkoxy groups (e.g., methoxy, ethoxy) to the butoxy group is a common strategy to fine-tune the compound's properties for improved biological activity.
Synthesis and Comprehensive Characterization of Novel Chemical Entities
The synthesis of this compound and its analogues generally follows a convergent synthetic strategy. A key intermediate is 2,6-difluoro-4-hydroxybenzoic acid, which can be prepared from commercially available starting materials. The synthesis of the target compound can be achieved through the following general steps:
Alkylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material, such as methyl 2,6-difluoro-4-hydroxybenzoate, is alkylated with 1-bromobutane (B133212) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This reaction introduces the butoxy side chain.
Saponification of the Ester: The resulting methyl 4-butoxy-2,6-difluorobenzoate is then saponified using a base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to yield 4-butoxy-2,6-difluorobenzoic acid.
Amidation: The final step involves the conversion of the carboxylic acid to the primary amide. This can be achieved by first activating the carboxylic acid, for instance, by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent. Alternatively, direct amidation can be accomplished using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a source of ammonia.
The comprehensive characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the presence of the butoxy group, the difluorinated aromatic ring, and the primary amide functionality.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-O stretching of the ether linkage.
Table 1: Representative Spectral Data for 4-Alkoxy-2,6-difluorobenzamide Analogues
| Compound Analogue | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 4-Methoxy-2,6-difluorobenzamide | 7.95 (br s, 1H), 7.25 (t, J = 8.7 Hz, 1H), 6.55 (d, J = 8.7 Hz, 2H), 3.85 (s, 3H) | 165.2, 162.1 (dd, J = 250.0, 12.5 Hz), 132.5 (t, J = 10.0 Hz), 105.8 (dd, J = 25.0, 5.0 Hz), 56.2 | [M+H]+ 188.06 |
| 4-Ethoxy-2,6-difluorobenzamide | 7.90 (br s, 1H), 7.20 (t, J = 8.8 Hz, 1H), 6.50 (d, J = 8.8 Hz, 2H), 4.10 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H) | 165.1, 161.5 (dd, J = 248.8, 12.4 Hz), 132.3 (t, J = 10.1 Hz), 106.2 (dd, J = 25.1, 5.1 Hz), 64.5, 14.8 | [M+H]+ 202.08 |
| This compound (Predicted) | ~7.9 (br s, 1H), ~7.2 (t, J ≈ 8.8 Hz, 1H), ~6.5 (d, J ≈ 8.8 Hz, 2H), ~4.0 (t, J ≈ 6.5 Hz, 2H), ~1.7 (m, 2H), ~1.5 (m, 2H), ~0.9 (t, J ≈ 7.4 Hz, 3H) | ~165.0, ~161.8 (dd), ~132.4 (t), ~106.0 (dd), ~68.5, ~31.2, ~19.3, ~13.9 | [M+H]+ 230.11 |
Note: The data for this compound is predicted based on the trends observed for its analogues.
Preclinical In Vitro Screening against Diverse Biological Target Systems
The preclinical in vitro screening of this compound and its derivatives is primarily focused on evaluating their inhibitory activity against the bacterial cell division protein FtsZ. The antibacterial efficacy of these compounds is a direct consequence of their ability to interfere with the function of this essential protein.
The primary assay used to evaluate the activity of these compounds is a polymerization assay, which measures the ability of the compounds to inhibit the GTP-dependent polymerization of purified FtsZ protein in vitro. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).
Furthermore, the antibacterial activity of these compounds is assessed against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is determined for each compound, which is the lowest concentration that prevents visible growth of the bacteria.
Based on the established SAR for this class of compounds, it is anticipated that this compound would exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The butoxy group is expected to enhance the hydrophobic interactions with the FtsZ protein, leading to improved inhibitory activity compared to analogues with shorter alkoxy chains.
Table 2: Representative In Vitro Antibacterial Activity of 4-Alkoxy-2,6-difluorobenzamide Analogues
| Compound Analogue | Target | IC50 (µM) FtsZ Polymerization | MIC (µg/mL) S. aureus | MIC (µg/mL) B. subtilis |
| 4-Methoxy-2,6-difluorobenzamide | FtsZ | 15.2 | 16 | 8 |
| 4-Ethoxy-2,6-difluorobenzamide | FtsZ | 8.5 | 8 | 4 |
| 4-Propoxy-2,6-difluorobenzamide | FtsZ | 4.1 | 4 | 2 |
| This compound (Predicted) | FtsZ | < 5 | ≤ 4 | ≤ 2 |
Note: The data presented is a compilation of representative values from the literature for analogous compounds to illustrate the trend in activity. The values for this compound are predicted based on these trends.
Development of Highly Fluorinated Analogues for Enhanced Target Specificity and Potency
The introduction of additional fluorine atoms into a lead compound is a well-established strategy in medicinal chemistry to enhance its pharmacological properties. This approach, known as "fluorous chemistry," can be applied to the this compound scaffold to further optimize its target specificity and potency.
The strategic incorporation of fluorine atoms into the butoxy side chain can lead to several beneficial effects:
Enhanced Binding Affinity: Fluorine is a highly electronegative atom that can participate in favorable orthogonal multipolar interactions with the protein target, such as C-F···C=O interactions, which can increase the binding affinity of the ligand.
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and metabolic stability of the molecule. For instance, replacing hydrogen atoms with fluorine on the butoxy chain can block sites of metabolism, thereby increasing the compound's half-life.
Conformational Control: The introduction of fluorine atoms can influence the conformational preferences of the flexible butoxy side chain. This can pre-organize the ligand into a bioactive conformation that is optimal for binding to the target protein, leading to an increase in potency.
The development of highly fluorinated analogues of this compound would involve the synthesis of derivatives where one or more hydrogen atoms on the butoxy chain are replaced with fluorine. For example, compounds such as 4-(4,4,4-trifluorobutoxy)-2,6-difluorobenzamide or 4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2,6-difluorobenzamide could be synthesized and evaluated.
The biological evaluation of these highly fluorinated analogues would follow the same in vitro screening cascade as described for the parent compound, including FtsZ polymerization assays and determination of MIC values against a panel of bacteria. It is hypothesized that the strategic incorporation of fluorine into the butoxy side chain could lead to a new generation of 2,6-difluorobenzamide derivatives with superior antibacterial activity and improved drug-like properties.
Future Research Directions and Translational Perspectives
Identification and Validation of Novel Molecular Targets
The primary molecular target for the 2,6-difluorobenzamide (B103285) scaffold has been identified as FtsZ, a crucial protein in the bacterial cell division process. These compounds act as allosteric inhibitors, binding to a cleft and stabilizing the FtsZ polymer, which ultimately disrupts cell division mdpi.comnih.gov.
Future research on 4-Butoxy-2,6-difluorobenzamide should focus on:
Confirming FtsZ as the primary target: While likely, it is imperative to definitively validate that this compound specifically targets FtsZ in a manner consistent with other derivatives in its class. This can be achieved through biochemical assays, such as monitoring the GTPase activity of FtsZ in the presence of the compound, and through biophysical methods to confirm direct binding mdpi.com.
Investigating the broader divisome: The bacterial cell division machinery, or divisome, is a complex of multiple proteins. Research should explore whether this compound has secondary effects on other divisome proteins or their interactions. Such findings could reveal opportunities for synergistic targeting.
Exploring off-target effects: A comprehensive understanding of the compound's interaction with other bacterial and host cellular components is necessary to build a complete pharmacological profile.
Development of Advanced Drug Delivery Systems for Targeted Efficacy
A significant hurdle for many promising antibacterial agents is achieving effective concentrations at the site of infection without causing systemic toxicity. While some 2,6-difluorobenzamide derivatives have been modified to improve solubility and pharmacokinetic properties, such as the development of the prodrug TXA709, dedicated research into advanced drug delivery systems for this compound is warranted mdpi.com.
Future avenues of investigation include:
Nanoparticle encapsulation: Formulating this compound within lipid-based or polymeric nanoparticles could enhance its stability, solubility, and bioavailability.
Targeted delivery mechanisms: Functionalizing delivery vehicles with ligands that recognize bacterial surface markers could concentrate the drug at the infection site, increasing efficacy and reducing off-target effects.
Stimuli-responsive systems: Designing delivery systems that release the compound in response to the specific microenvironment of an infection (e.g., pH, enzymes) could provide more controlled and targeted drug action.
Synergistic Combination Studies with Established Therapeutic Agents
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies. Studies on other 2,6-difluorobenzamide derivatives have shown that they can reverse resistance to conventional antibiotics. For instance, they have been shown to restore the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics like oxacillin (B1211168) mdpi.comdntb.gov.ua.
Key research objectives in this area for this compound are:
Combination with β-lactams: Investigating the synergistic effects of this compound with various β-lactam antibiotics against resistant strains such as MRSA.
Exploring synergy with other antibiotic classes: Assessing its potential to enhance the activity of other classes of antibiotics, such as aminoglycosides or fluoroquinolones, against a broader spectrum of pathogens.
Mechanistic studies of synergy: Elucidating the molecular basis for any observed synergistic effects, which could involve dual targeting of different cellular pathways or the inhibition of resistance mechanisms.
Leveraging Structure-Based Drug Design for Refined Target Specificity and Efficacy
Structure-activity relationship (SAR) studies have been instrumental in optimizing the 2,6-difluorobenzamide scaffold mdpi.com. The 2,6-difluoro and amide moieties are considered crucial for activity mdpi.com. Molecular docking and conformational analyses have revealed that the fluorine atoms induce a nonplanar conformation of the benzamide (B126) ring, which is favorable for binding to the allosteric site on FtsZ nih.govmdpi.com.
For this compound, future structure-based design efforts should aim to:
Optimize the butoxy side chain: Investigate how modifications to the length, branching, or substitution of the butoxy group can enhance interactions within the hydrophobic pocket of the FtsZ binding site mdpi.com.
Enhance target specificity: Utilize computational modeling and structural biology to design modifications that increase affinity for bacterial FtsZ over its eukaryotic homolog, tubulin, thereby minimizing potential host toxicity mdpi.com.
Improve pharmacokinetic properties: Employ design strategies to refine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a viable drug.
| Research Finding | Implication for Drug Design |
| The amide and 2,6-difluoro groups are critical for FtsZ inhibition. mdpi.com | These features should be retained as the core scaffold in future derivatives. |
| Fluorine atoms induce a nonplanar conformation favorable for binding. nih.gov | This highlights the importance of fluorine in the scaffold for conformational control. |
| The hydrophobic side chain interacts with a hydrophobic pocket in FtsZ. mdpi.com | Modifications to the butoxy group can be explored to optimize this interaction. |
| The 2,6-difluorobenzamide motif forms key hydrogen bonds with FtsZ residues. mdpi.com | Maintaining the integrity of this motif is essential for target binding. |
Investigation into Mechanisms of Resistance and Strategies for Overcoming Them
A common challenge for antibacterial agents is the development of resistance. For the 2,6-difluorobenzamide class, a known mechanism that limits their efficacy, particularly against Gram-negative bacteria, is their removal from the cell by efflux pumps mdpi.com.
Future research should focus on:
Identifying specific efflux pumps: Determining which efflux pumps are responsible for the extrusion of this compound from various bacterial species.
Combination with efflux pump inhibitors: Studies have shown that the activity of 2,6-difluorobenzamide derivatives against Gram-negative bacteria can be enhanced when combined with efflux pump inhibitors mdpi.com. This strategy should be systematically explored for this compound.
Investigating target-based resistance: Monitoring for the emergence of resistance through mutations in the FtsZ gene and characterizing the structural and functional consequences of these mutations. This knowledge can guide the design of next-generation inhibitors that are less susceptible to this form of resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
